![molecular formula C10H13N3O B3007935 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one CAS No. 1784119-14-7](/img/structure/B3007935.png)

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

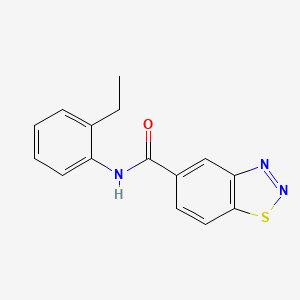

“1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1784119-14-7 . It has a molecular weight of 191.23 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” is 1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 . This indicates the presence of a pyrrolidine ring attached to a pyridine ring via an aminomethyl group .科学的研究の応用

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, with “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” serving as a key intermediate. This process involves C–C bond cleavage promoted by I2 and TBHP in toluene under mild, metal-free conditions .

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound is also a precursor for 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding their utility in medicinal chemistry .

Development of N-(Pyridin-2-yl)imidates

A green synthetic protocol allows the transformation of “1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one” into N-(Pyridin-2-yl)imidates . These imidates are crucial for the synthesis of various N-heterocycles, which are important in pharmaceutical applications .

Drug Discovery and Design

In drug discovery, the pyrrolidin-2-one scaffold is valuable for designing molecules with specific binding affinities. It can help in creating compounds with desired activity profiles while minimizing undesirable effects .

Anti-Fibrosis Activity

Some derivatives of the compound have shown promising anti-fibrosis activity . This application is particularly relevant in the development of treatments for diseases characterized by fibrotic processes .

将来の方向性

作用機序

Target of Action

The primary target of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

The compound interacts with its target, PRS, through a proline-competitive binding mode . This interaction leads to inhibition of the enzyme .

Biochemical Pathways

It is known that the compound acts by inhibiting the prs enzyme . This inhibition could potentially disrupt protein synthesis, as PRS plays a crucial role in the translation process.

Pharmacokinetics

The pyrrolidine scaffold, which is part of the compound’s structure, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the PRS enzyme . This inhibition could potentially lead to a disruption in protein synthesis, affecting the growth and survival of the malaria parasite .

特性

IUPAC Name |

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVOWSBHKYIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)